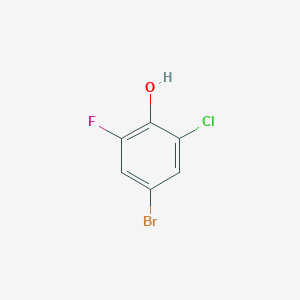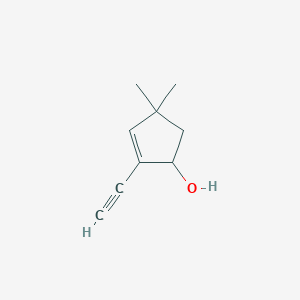
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, also known as TMT, is a pheromone produced by male mice that elicits a fear response in female mice. It is a volatile compound that is released in the urine of male mice, and it has been found to have a significant impact on the behavior of female mice. The purpose of
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol is not fully understood, but it is believed to involve the activation of the amygdala, a brain region that is involved in the processing of emotional information. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been shown to activate neurons in the amygdala and to increase the release of neurotransmitters such as dopamine and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been found to have a number of biochemical and physiological effects, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has also been shown to increase heart rate and blood pressure in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has several advantages as a tool for studying the neural mechanisms underlying fear and anxiety in mice. It is a natural pheromone that is produced by male mice, which makes it a more ecologically valid stimulus than many other fear-inducing stimuli used in lab experiments. However, 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol also has several limitations, including its volatility and the fact that it can be difficult to control the concentration of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol. One area of research is the development of new methods for synthesizing 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol that are more efficient and cost-effective. Another area of research is the investigation of the neural mechanisms underlying the fear response to 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, including the role of specific neurotransmitters and neural circuits. Finally, there is a need for further research on the potential therapeutic applications of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, particularly in the treatment of anxiety disorders.
Métodos De Síntesis
The synthesis of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol involves the reaction of 2-cyclopenten-1-one with methylmagnesium bromide to produce 2-methyl-4,4-dimethyl-2-cyclopenten-1-ol. This compound is then reacted with acetylene in the presence of a palladium catalyst to produce 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol.
Aplicaciones Científicas De Investigación
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been extensively studied in the context of animal behavior, particularly in mice. It has been found to elicit a fear response in female mice, which is believed to be a result of its role as a pheromone. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has also been studied as a potential tool for studying the neural mechanisms underlying fear and anxiety in mice.
Propiedades
Número CAS |
181276-85-7 |
|---|---|
Nombre del producto |
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-ethynyl-4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-4-7-5-9(2,3)6-8(7)10/h1,5,8,10H,6H2,2-3H3 |
Clave InChI |
MVVJLDSFPWOYPD-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=C1)C#C)O)C |
SMILES canónico |
CC1(CC(C(=C1)C#C)O)C |
Sinónimos |
2-Cyclopenten-1-ol, 2-ethynyl-4,4-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




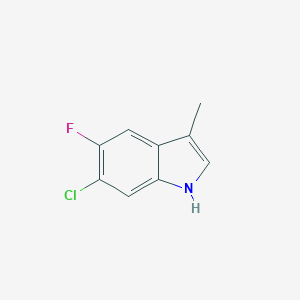
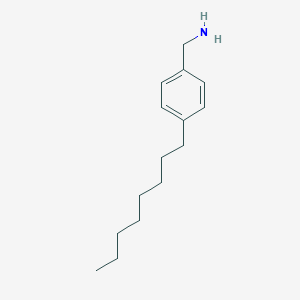
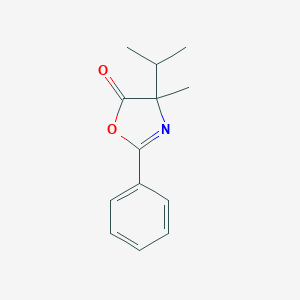
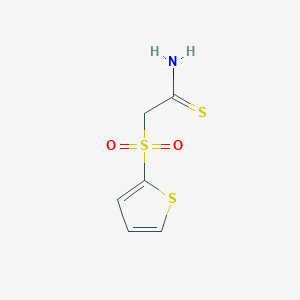
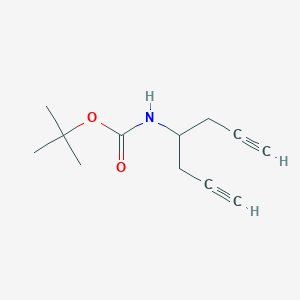
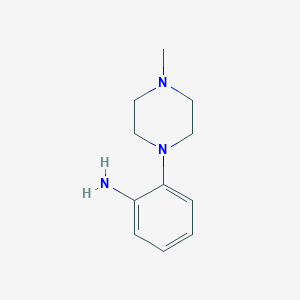
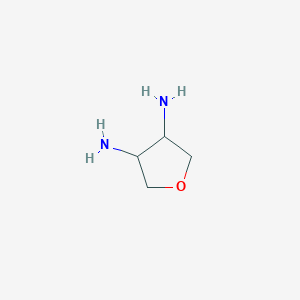
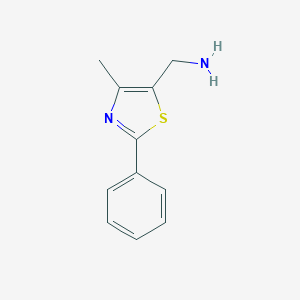
![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
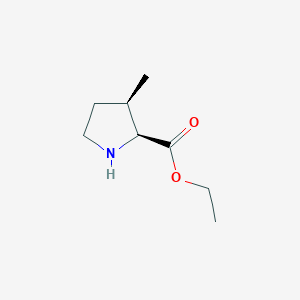
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
